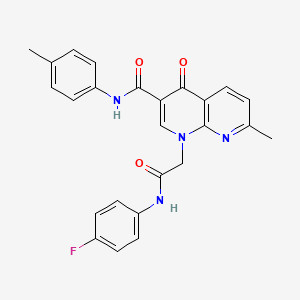
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure and Composition
The compound features a naphthyridine core with several functional groups that contribute to its biological activity. Its molecular formula is C24H18F2N4O3 and it has a molecular weight of approximately 448.4 g/mol. The presence of the fluorophenyl and p-tolyl groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, a study demonstrated that similar naphthyridine derivatives showed promising results against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .
Neuroprotective Effects
Heterocyclic compounds, including naphthyridines, have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests a potential application for the compound in treating cognitive decline associated with Alzheimer's disease.
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Studies on related naphthyridine derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Summary of Biological Activities
| Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis |
| Neuroprotective | Moderate to High | Acetylcholinesterase inhibition |
| Antimicrobial | Moderate | Disruption of cell wall synthesis |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested them against human cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of naphthyridine derivatives in an Alzheimer's disease model. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation in animal models .
Case Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of structurally similar naphthyridine compounds against resistant strains of bacteria. The study concluded that these compounds could serve as a basis for developing new antibiotics .
Propiedades
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-15-3-8-19(9-4-15)29-25(33)21-13-30(24-20(23(21)32)12-5-16(2)27-24)14-22(31)28-18-10-6-17(26)7-11-18/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPXMXNKAXYYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













